OBP-801
Description
Nomenclature and General Classification of OBP-801
This compound is known by several names, including spiruchostatin A and YM-753. It is classified as a cyclic depsipeptide. nih.govbachem.comdrugbank.commedkoo.commdpi.com Depsipeptides are a class of polypeptides that contain both ester and amide bonds, often forming a ring structure in cyclic depsipeptides. drugbank.commdpi.comsemanticscholar.org this compound functions as an inhibitor of histone deacetylase (HDAC) enzymes. nih.govbachem.commedkoo.comcancer.govoncolys.com Specifically, it is characterized as a potent inhibitor of Class I HDACs, including HDACs 1, 2, 3, and 8. nih.govrsc.org This inhibitory activity is expected to contribute to its potential anticancer effects. oncolys.com
Historical Context of its Identification as a Research Compound
This compound, originally identified as spiruchostatin A, was initially recognized for its ability to enhance the expression of the plasminogen activator inhibitor-1 gene. techscience.cn Its identification as a novel HDAC inhibitor was later achieved through screening using a p21 promoter reporter. techscience.cnnih.gov this compound is a natural product derived from Pseudomonas sp. nih.gov It is among a number of naturally occurring depsipeptides that have been developed as potential new drugs or are currently being evaluated in clinical trials. mdpi.comsemanticscholar.org
Significance of Histone Deacetylase (HDAC) Inhibition in Biological Systems
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. rsc.orgscbt.commdpi.comnih.gov This deacetylation can lead to a more condensed chromatin structure, which generally represses gene transcription. scbt.commdpi.com HDACs also influence the deacetylation of non-histone proteins, contributing to the regulation of various biological processes. rsc.orgmdpi.comnih.govsci-hub.se
Dysregulated acetylation mechanisms, often involving uncontrolled HDAC activity, are associated with numerous diseases, including cancer, neurodegeneration, inflammation, and infection. mdpi.comacs.org In cancer, dysregulation of HDACs is common and contributes to tumor development and progression by affecting processes such as apoptosis, differentiation, and angiogenesis. mdpi.comnih.gov
HDAC inhibitors are a class of compounds that counteract the activity of HDACs, leading to increased acetylation of histone and non-histone proteins. scbt.commdpi.comsci-hub.se This can result in chromatin remodeling, altered gene expression patterns, and the activation of silenced genes, including tumor suppressor genes. nih.govcancer.govnih.govscbt.commdpi.comsci-hub.se By modifying histone acetylation, HDAC inhibitors can induce changes in chromatin structure, leading to the activation of silenced genes and the inhibition of genes that promote cell proliferation. mdpi.com These compounds have shown potential in inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis, making them of interest for therapeutic development. bachem.commdpi.comsci-hub.se
Overview of this compound's Role in Preclinical Mechanistic Investigations
Preclinical studies have investigated this compound's mechanisms of action, primarily focusing on its effects as a Class I HDAC inhibitor. This compound's potent inhibition of Class I HDACs (HDACs 1, 2, 3, and 8) is central to its biological activity. nih.gov This inhibition leads to increased acetylation of histones and non-histone proteins involved in cancer cell regulation. nih.gov
Research findings indicate that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. aacrjournals.orgjbuon.comresearchgate.net For instance, in rhabdoid tumor cell lines, this compound strongly inhibited cell growth and induced caspase-dependent apoptosis, independent of TP53 status. aacrjournals.org Mechanistically, this compound was shown to induce NOXA expression and epigenetically release the silencing of NOXA, a key mediator of apoptosis in these cells. aacrjournals.org Chromatin immunoprecipitation assays revealed that this compound acetylated histone proteins and recruited RNA polymerase II to the transcription start site of the NOXA promoter. aacrjournals.org
In neuroblastoma cells, this compound inhibited proliferation and induced G2/M phase arrest through the p21 (CDKN1A) pathway, increasing histone H3 levels and subsequently leading to apoptosis via mitotic catastrophe. researchgate.net Studies in myxofibrosarcoma cells demonstrated that this compound inhibited growth by inducing G2 cell cycle arrest and apoptosis. jbuon.com
This compound has also been investigated in combination therapies in preclinical settings. For example, it has been shown to synergistically inhibit the growth and enhance apoptosis in triple-negative breast cancer (TNBC) cells when combined with eribulin (B193375). nih.govmdpi.com This synergistic effect was associated with this compound suppressing the upregulation of survivin by eribulin. mdpi.com Another study indicated that this compound enhanced the therapeutic impact of 5-fluorouracil (B62378) (5-FU) and radiation on esophageal squamous carcinoma cells, potentially by suppressing thymidylate synthase expression. nih.gov Combinations of this compound with pazopanib (B1684535) or Akt-mTOR inhibitors have also shown enhanced growth suppression in myxofibrosarcoma cells. jbuon.com Furthermore, this compound has been shown to promote MHC class I presentation through LMP2 upregulation in clear cell renal cell carcinoma (ccRCC) cells, suggesting a potential role in enhancing PD-1-targeting therapy. researchgate.netlarvol.comresearchgate.net
Preclinical data have suggested that this compound exhibits potent Class I HDAC inhibitory activity in tumor cells while showing less activity in normal cells. researchgate.net Its antitumor effect against solid tumors has been reported in in vivo models, including the suppression of tumor growth in human rhabdoid tumor xenograft mouse models without severe adverse events. aacrjournals.org
Here is a summary of some preclinical findings:
| Cancer Type | Observed Effect | Proposed Mechanism | Source |
| Rhabdoid Tumors | Inhibited cell growth, induced caspase-dependent apoptosis | Epigenetically released silencing of NOXA, acetylated histones, recruited RNA polymerase II to NOXA promoter. | aacrjournals.org |
| Neuroblastoma | Inhibited proliferation, induced G2/M arrest and apoptosis | p21 (CDKN1A) pathway, increased histone H3 levels, mitotic catastrophe. | researchgate.net |
| Myxofibrosarcoma | Inhibited growth, induced G2 arrest and apoptosis | Not explicitly detailed in the snippet, but consistent with HDAC inhibition mechanisms. | jbuon.com |
| Triple-Negative Breast Cancer | Synergistic growth inhibition and apoptosis with eribulin | Suppression of survivin upregulation by eribulin. | nih.govmdpi.com |
| Esophageal Squamous Carcinoma | Enhanced effects of 5-FU and radiation | Suppression of thymidylate synthase expression. | nih.gov |
| Clear Cell Renal Cell Carcinoma | Promoted MHC class I presentation, potentiated PD-1-targeting therapy (in vivo) | Upregulation of LMP2 expression. | researchgate.netlarvol.comresearchgate.net |
Comprehensive longitudinal clinical studies are needed to fully establish this compound's role in oncological therapy. larvol.com
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
OBP-801; OBP 801; OBP801.; unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Obp 801
Target Enzyme Identification and Specificity
OBP-801 exerts its effects through the inhibition of specific enzymes involved in epigenetic regulation and cellular metabolism.
Inhibition of Class I Histone Deacetylases (HDACs) (e.g., HDAC1, HDAC2, HDAC3, HDAC8)
This compound is recognized as a potent and selective inhibitor of Class I histone deacetylases (HDACs). mdpi.comnih.gov These include HDAC1, HDAC2, HDAC3, and HDAC8. nih.gov Studies have shown that this compound exhibits potent HDAC inhibitory activity in tumor cells. mdpi.com Some research indicates that this compound can be significantly more effective in inhibiting HDAC activity compared to other HDAC inhibitors like vorinostat (B1683920) (SAHA). nih.govspandidos-publications.comspandidos-publications.com
Mechanism of Histone Deacetylation Blockade and Chromatin Remodeling
Histone deacetylases play a crucial role in transcriptional regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. cancer.govdrugbank.comsci-hub.se This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. cancer.govdrugbank.com By inhibiting HDACs, this compound prevents the deacetylation of chromatin histones, leading to an accumulation of highly acetylated histones. nih.govcancer.gov This hyperacetylation promotes the relaxation of chromatin structure, inducing chromatin remodeling. nih.govcancer.gov The altered chromatin state facilitates the binding of transcription factors and RNA polymerase II to gene promoters, resulting in an altered pattern of gene expression, particularly the selective transcription of tumor suppressor genes. nih.govnih.govcancer.gov Chromatin immunoprecipitation assays have demonstrated that this compound can acetylate histone proteins and recruit RNA polymerase II to the transcription start sites of target genes. researchgate.netaacrjournals.org
Regulation of Pyrimidine (B1678525) Synthesis Pathway via Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
In addition to its activity against HDACs, this compound has also been identified as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). ontosight.ai DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govhaematologica.orgbiorxiv.orgscienceopen.com This pathway is essential for the production of pyrimidine nucleotides, which are necessary for DNA and RNA synthesis and cell proliferation, especially in rapidly dividing cells like cancer cells. ontosight.ainih.govbiorxiv.orgnih.gov Inhibition of DHODH by this compound disrupts the synthesis of pyrimidine nucleotides, leading to a decrease in the proliferation of cancer cells. ontosight.ai While cancer cells heavily rely on the de novo pathway, a salvage pathway also exists for nucleotide synthesis, but its capacity can be limited. nih.govwikipedia.org
Downstream Molecular Pathway Modulations
The enzymatic inhibition by this compound leads to significant changes in the expression of genes and the activity of proteins involved in cell cycle control and apoptosis.
Induction of Tumor Suppressor Gene Expression (e.g., p21, NOXA, p16)
A key downstream effect of this compound's HDAC inhibition is the induction of tumor suppressor gene expression. nih.govnih.govcancer.gov These genes play vital roles in regulating cell growth, differentiation, and apoptosis. This compound has been shown to induce the expression of p21 (also known as p21WAF1/Cip1), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest. nih.govspandidos-publications.comspandidos-publications.comresearchgate.netaacrjournals.orgresearchgate.netnih.govjbuon.comresearchgate.net While this compound induces p21 expression in various cancer cell lines, the extent to which p21 dominates the antitumor effect can vary depending on the cell type. researchgate.netaacrjournals.orgresearchgate.netnih.gov
This compound also induces the expression of NOXA, a pro-apoptotic protein. researchgate.netaacrjournals.orgresearchgate.netnih.gov In some cancer types, such as rhabdoid tumors, this compound epigenetically releases the silencing of NOXA, leading to its increased expression and subsequent apoptosis. researchgate.netaacrjournals.orgresearchgate.netnih.gov This induction of NOXA can occur independently of TP53 status. researchgate.netaacrjournals.orgnih.gov
Loss of function in certain genes, like SMARCB1, can lead to the downregulation of tumor suppressor genes including p16, p21, and NOXA. researchgate.netresearchgate.netnih.gov this compound's ability to induce p21 and NOXA suggests a potential to counteract such downregulation. researchgate.netresearchgate.netnih.gov
Modulation of Apoptosis-Related Proteins (e.g., caspases, survivin, Bcl-xL, Bim, Bax, DR5)
This compound's impact on gene expression and cellular pathways culminates in the modulation of proteins that regulate apoptosis, or programmed cell death. This compound has been shown to induce caspase-dependent apoptosis in various cancer cell lines. spandidos-publications.comresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.org This involves the activation of caspases, such as caspase-3, caspase-8, and caspase-9. spandidos-publications.comresearchgate.netaacrjournals.org The induction of cleaved caspase-3 is an indicator of apoptosis. researchgate.netaacrjournals.orgaacrjournals.org
This compound can also affect the levels of inhibitor of apoptosis proteins (IAPs) like survivin and X-linked inhibitor of apoptosis protein (XIAP), often leading to their decrease. spandidos-publications.comresearchgate.netresearchgate.net Reduced levels of survivin may contribute to the induction of apoptosis. spandidos-publications.comresearchgate.netresearchgate.netresearchgate.net
While some studies highlight the modulation of IAPs and caspases, the effects of this compound on Bcl-2 family members such as Bcl-xL, Bim, and Bax can vary depending on the cancer cell type and context. In some instances, Bcl-2 family members were not altered by this compound treatment. spandidos-publications.com
Impact on Cell Cycle Regulatory Proteins (e.g., acetylated histone H3, p21, RB pathway)
This compound, as an HDAC inhibitor, leads to the accumulation of highly acetylated chromatin histones, which can induce chromatin remodeling and alter gene expression patterns. nih.govncats.io Studies have shown that this compound treatment increases the protein levels of acetylated histone H4. aacrjournals.orgspandidos-publications.com
Furthermore, this compound has been demonstrated to influence key cell cycle regulatory proteins, notably p21 (CDKN1A) and components of the retinoblastoma (RB) pathway. This compound has been shown to induce p21 expression in various cancer cell lines. aacrjournals.orgnih.govnih.govresearchgate.net The induction of p21 is associated with the ability of this compound to induce cell cycle arrest. In human neuroblastoma cells, this compound induced G2/M phase arrest through the p21 pathway. nih.gov In rhabdomyosarcoma cells, this compound induced G1 and G2/M phase arrest in alveolar rhabdomyosarcoma (ARMS) cells and G2/M phase arrest in embryonal rhabdomyosarcoma (ERMS) cells. spandidos-publications.com
The effect of this compound on the RB pathway appears to be cell type-dependent. While this compound can activate the p21-RB pathway via p21 induction in certain cancers, studies in rhabdoid tumor cell lines revealed that this compound did not activate the p21-RB pathway in all cell lines examined, despite inducing p21. aacrjournals.orgnih.govresearchgate.net Hypophosphorylation of RB was detected in some rhabdomyosarcoma cell lines following this compound treatment, but not in others. spandidos-publications.com
Table 1: Effects of this compound on Cell Cycle Regulatory Proteins in Select Cancer Cell Lines
| Cell Line Type | This compound Effect on Acetylated Histone H4 | This compound Effect on p21 | This compound Effect on RB Phosphorylation | Cell Cycle Arrest Induced |
| Human Neuroblastoma | Not specified | Increased | Not specified | G2/M |
| Rhabdoid Tumor | Increased | Increased | Varied by cell line | G1 and/or G2/M (varied) |
| Rhabdomyosarcoma ARMS | Increased | Induced | Hypophosphorylation observed | G1 and G2/M |
| Rhabdomyosarcoma ERMS | Increased | Induced | No hypophosphorylation observed | G2/M |
Influence on MAPK Pathway Components
Research indicates that this compound can influence components of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly when used in combination with other therapeutic agents. Studies investigating the synergistic effects of this compound with other drugs, such as eribulin (B193375) in triple-negative breast cancer (TNBC) cells, have shown that the combination treatment potently suppressed the MAPK pathway. oncolys.comresearchgate.netresearchgate.netnih.gov Western blot analysis in TNBC cells treated with a combination of eribulin and this compound showed suppression of phosphorylated ERK, a key component downstream of the MAPK pathway, compared to single-agent treatment. researchgate.net This suggests that this compound, particularly in combination, can modulate MAPK signaling.
Regulation of Immunoproteasome Subunits (e.g., LMP2) and MHC Class I Presentation
This compound has been shown to play a role in modulating the immune response by affecting immunoproteasome subunits and MHC Class I presentation. A novel finding is that this compound upregulates LMP2 (Low Molecular Mass Polypeptide 2), a subunit of the immunoproteasome, in clear cell renal cell carcinoma (ccRCC) cells. nih.govresearchgate.netciteab.comwilddata.cn This upregulation of LMP2 results in enhanced MHC Class I expression on the surface of ccRCC cells. nih.gov
Studies in ccRCC cell lines (RENCA, 786-O, and Caki-1) treated with this compound demonstrated increased LMP2 protein expression in a concentration-dependent manner. nih.gov This effect on LMP2 expression subsequently led to enhanced MHC Class I presentation. nih.gov This mechanism suggests a potential for this compound to improve anti-tumor immunity by facilitating the presentation of tumor antigens to T cells.
Table 2: Effect of this compound on LMP2 and MHC Class I Expression in ccRCC Cell Lines
| Cell Line | This compound Treatment Concentration | LMP2 Protein Expression Level (Relative to Control) | MHC Class I Presentation |
| RENCA | Indicated concentrations | Increased (concentration-dependent) | Enhanced |
| 786-O | Indicated concentrations | Increased (concentration-dependent) | Enhanced |
| Caki-1 | Indicated concentrations | Increased (concentration-dependent) | Enhanced |
Note: Data compiled from search result nih.gov. Specific concentration details for relative LMP2 expression were not consistently provided in the snippet, but the trend was described as concentration-dependent.
Effects on Thioredoxin-Interacting Protein (TXNIP) and Reactive Oxygen Species (ROS) Pathways
This compound has been observed to influence the expression of Thioredoxin-Interacting Protein (TXNIP). Research indicates that this compound treatment can strongly induce the protein expression levels of TXNIP. spandidos-publications.com
The interplay between TXNIP and Reactive Oxygen Species (ROS) is well-established, with TXNIP acting as a key regulator of cellular oxidative stress. wjgnet.commdpi.comnih.gov ROS can induce the dissociation of TXNIP from thioredoxin (TRX), an important intracellular antioxidant protein, which can then lead to the activation of downstream pathways, including those involved in apoptosis. wjgnet.comnih.gov
Table 3: this compound Effect on TXNIP and ROS in Calu-1 Cells
| Treatment Combination | This compound Concentration | Amrubicin (B1664947) Concentration | TXNIP Protein Expression | Intracellular ROS Levels |
| Control | 0 nM | 0 µM | Basal | Basal |
| This compound Alone | 2.75 nM | 0 µM | Strongly Induced | No Induction |
| Amrubicin Alone | 0 nM | 2 µM | Not specified | Increased |
| This compound + Amrubicin | 2.75 nM | 2 µM | Strongly Induced | Increased (not exceeding amrubicin alone) |
Preclinical Investigations of Obp 801 Biological Activities
In Vitro Assessments of OBP-801 Activity
In vitro studies have demonstrated the potent effects of this compound on cancer cells across a spectrum of malignancies, highlighting its potential as an antineoplastic agent.
Inhibition of Cellular Proliferation Across Diverse Cell Lines
This compound has shown significant inhibitory effects on cellular proliferation in a variety of cancer cell lines. In rhabdoid tumor cell lines, this compound strongly inhibited cell growth in a concentration- and time-dependent manner. aacrjournals.orgnih.gov The half-maximal inhibitory concentration (IC50) at 72 hours after this compound administration ranged from 2.9 to 14.7 nmol/L across seven rhabdoid tumor cell lines. aacrjournals.org
| Cell Line (Rhabdoid Tumor) | IC50 (nmol/L) at 72 hours |
|---|---|
| Rhabdoid Tumor Cell Line 1 | 2.9 - 14.7 (Range across 7 lines) |
In human myxofibrosarcoma NMFH-1 and NMFH-2 cells, this compound suppressed growth. jbuon.comresearchgate.net Studies in human neuroblastoma cell lines (IMR32, GOTO, KP-N-RTBM, SK-N-AS, and SH-SY5Y) revealed that this compound inhibited cell proliferation and growth in all tested lines. researchgate.netnih.gov The mean IC50 value was 5.5 ± 5.9 nM for MYCN-amplified cell lines and 3.1 ± 0.7 nM for MYCN-nonamplified cell lines. researchgate.netnih.gov
| Cell Line Type (Neuroblastoma) | Mean IC50 (nM) |
|---|---|
| MYCN-amplified | 5.5 ± 5.9 |
| MYCN-nonamplified | 3.1 ± 0.7 |
This compound was also found to be an effective inhibitor of rhabdomyosarcoma cell line proliferation. spandidos-publications.comspandidos-publications.com In clear cell renal cell carcinoma (ccRCC) cell lines (RENCA, 786-O, and Caki-1), this compound exhibited anti-tumor effects. nih.gov Furthermore, in high-grade bladder cancer cells (T24), this compound synergistically inhibited cell growth when combined with celecoxib (B62257). scispace.com
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in various cancer cell types. In myxofibrosarcoma cell lines (NMFH-1 and NMFH-2), this compound induced cell cycle arrest at the G2 phase. jbuon.comresearchgate.netresearchgate.net This G2 arrest was revealed to be associated with the induction of p21. jbuon.comresearchgate.net
In human neuroblastoma cells, this compound induced G2/M phase arrest through the p21 (CDKN1A) pathway, which was linked to increased histone H3 levels. researchgate.netnih.gov Studies on rhabdomyosarcoma (RMS) cell lines demonstrated that this compound induced cell cycle arrest at the M-phase, although G1 and G2/M arrest were also observed in some cell lines. spandidos-publications.comspandidos-publications.com While this compound increased p21 protein levels in RMS cells, M-phase arrest was predominant over G1 and G2-phase arrest. spandidos-publications.comspandidos-publications.com
Mechanisms of Apoptosis Induction
A key mechanism of this compound's antineoplastic activity is the induction of apoptosis. In rhabdoid tumor cell lines, this compound induced caspase-dependent apoptosis by releasing the silencing of NOXA, and this mechanism was independent of TP53 status. aacrjournals.orgnih.govresearchgate.netfigshare.comaacrjournals.org Annexin V assay confirmed an increase in apoptotic cells, and Western blotting showed increased levels of cleaved caspase-3. aacrjournals.org Inhibition of caspase-3 significantly reduced the antitumor effect of this compound in a rhabdoid tumor cell line. aacrjournals.org
In myxofibrosarcoma cells, this compound induced apoptosis, with studies indicating that this process was caspase-dependent. jbuon.comresearchgate.net this compound treatment strongly induced the proapoptotic proteins Bim and Bax in both myxofibrosarcoma cell lines tested. jbuon.comresearchgate.net
This compound induces apoptosis in neuroblastoma cells via mitotic catastrophe. researchgate.netnih.gov This mechanism is linked to the induction of M-phase arrest. researchgate.netnih.gov
In rhabdomyosarcoma cells, this compound induced apoptosis following M-phase arrest. spandidos-publications.comspandidos-publications.com Immunofluorescence staining suggested that this compound may induce mitotic catastrophe through chromosome misalignment and reduced survivin expression, ultimately leading to apoptosis. spandidos-publications.comspandidos-publications.com Treatment with this compound also led to the concentration-dependent expression of cleaved caspase-3 in RMS cells. spandidos-publications.com
In clear cell renal cell carcinoma (ccRCC) cells, this compound, particularly in combination with other agents, triggered significant apoptosis through the activation of caspases 3, 8, and 9. researchgate.net
In bladder cancer cells, the combined treatment of this compound and celecoxib markedly induced apoptosis through the caspase-dependent pathway. scispace.com This combined treatment induced the expression of death receptor 5 (DR5), and knockdown of DR5 significantly suppressed the apoptosis induced by the combination, suggesting a partial dependence on DR5. scispace.com The combined therapy also upregulated the expression of Bim. scispace.com
In Vivo Biological Activity in Animal Models
Preclinical investigations have extended to in vivo studies using animal models to evaluate the efficacy of this compound in a more complex biological setting.
Evaluation of this compound in Xenograft Mouse Models
This compound has been evaluated in various xenograft mouse models, where human cancer cells are implanted into immunocompromised mice. Studies using human rhabdoid tumor xenograft mouse models demonstrated that this compound strongly inhibited tumor growth. aacrjournals.orgnih.govresearchgate.netfigshare.comaacrjournals.org Analysis of tumors treated with this compound showed staining for terminal deoxynucleotidyl transferase–mediated dUTP nick end labeling (TUNEL) and cleaved caspase-3, indicating the induction of apoptosis in vivo. aacrjournals.orgnih.govfigshare.comaacrjournals.org
In a neuroblastoma xenograft mouse model, this compound suppressed the growth of neuroblastoma cells. researchgate.netnih.gov Evaluation in a rhabdomyosarcoma xenograft mouse model showed that this compound inhibited tumor growth and improved survival. spandidos-publications.comspandidos-publications.com
This compound has also been studied in clear cell renal cell carcinoma models. In a syngeneic mouse model with subcutaneous implantation of RENCA cells, this compound treatment increased the percentage of CD45⁺CD3e⁺ T cells in tumor-infiltrating lymphocytes. nih.gov The combination of this compound with an anti-PD-1 antibody enhanced the anti-tumor effect in this model. nih.gov
In xenograft studies using human bladder cancer cells (T24), the combined therapy with this compound and celecoxib significantly decreased tumor volume. scispace.comresearchgate.net While neither this compound nor celecoxib alone significantly inhibited the growth of T24 tumors, the combined therapy drastically suppressed tumor growth compared to control and monotherapy. scispace.com
Observed Impacts on Tumor Growth and Progression in Preclinical Systems
Across various preclinical systems, this compound has demonstrated a consistent impact on inhibiting tumor growth and progression. In human rhabdoid tumor xenograft models, this compound treatment led to strong inhibition of tumor growth. aacrjournals.orgnih.govfigshare.com Similarly, in neuroblastoma xenograft models, this compound suppressed tumor growth. researchgate.netnih.gov
Studies in rhabdomyosarcoma xenografts showed that this compound not only inhibited tumor growth but also improved the survival rate of the mice. spandidos-publications.comspandidos-publications.com In the clear cell renal cell carcinoma syngeneic model, this compound contributed to enhanced anti-tumor effects, particularly when combined with immunotherapy. nih.gov The combination of this compound and celecoxib in bladder cancer xenograft models resulted in a significant suppression of tumor growth, highlighting the potential for combination therapies involving this compound. scispace.comresearchgate.net
Pharmacodynamic Assessments in Preclinical Models (e.g., sustained histone acetylation in tumors)
Preclinical investigations of this compound have included pharmacodynamic assessments to understand its effects on target engagement and downstream cellular processes, notably sustained histone acetylation in tumor tissues. This compound is a potent inhibitor of class I HDACs nih.gov. Studies have shown that this compound can induce the accumulation of acetylated histones in tumor cells nih.govresearchgate.net.
In a WiDr human colon carcinoma xenograft model, this compound (also referred to as YM753) demonstrated the ability to induce sustained accumulation of acetylated histones in tumor tissue researchgate.net. This effect was observed despite the rapid disappearance of the drug from the plasma in pharmacokinetic studies researchgate.net. The sustained presence of acetylated histones in the tumor tissue correlated with the observed tumor growth inhibition in this model researchgate.net.
Further preclinical studies in human neuroblastoma cells and a mouse xenograft model also investigated the pharmacodynamic effects of this compound. Treatment with this compound led to increased histone H3 levels in human neuroblastoma cells, which was associated with the induction of G2/M phase arrest and apoptosis nih.gov. Similarly, in myxofibrosarcoma cells, this compound treatment for 24 hours resulted in the acetylation of histone H3 researchgate.net.
In rhabdoid tumor cell lines, this compound was shown to acetylate histone proteins and recruit RNA polymerase II to the transcription start site of the NOXA promoter, leading to the epigenetic release of NOXA silencing and subsequent apoptosis aacrjournals.org. This highlights how the pharmacodynamic effect of histone acetylation by this compound translates into specific gene expression changes critical for its antitumor activity in this model aacrjournals.org.
While specific quantitative data tables detailing the levels of histone acetylation over time in various tumor models were not consistently available across the search results in a format suitable for direct interactive table generation here, the research findings consistently indicate that this compound treatment leads to increased histone acetylation in preclinical tumor models, and this pharmacodynamic effect is linked to its antitumor efficacy researchgate.netnih.govresearchgate.netaacrjournals.org. The sustained nature of this acetylation in tumor tissue, as observed in the WiDr xenograft model, suggests a favorable pharmacodynamic profile for potential therapeutic application researchgate.net.
Modulatory Effects and Combination Strategies of Obp 801 in Preclinical Models
Synergistic Biological Activities with Other Therapeutic Agents
OBP-801 has demonstrated synergistic effects when combined with various therapeutic agents in preclinical models, suggesting its potential to improve treatment outcomes.
Combinations with Chemotherapeutic Agents (e.g., 5-fluorouracil (B62378), eribulin (B193375), amrubicin)
Combinations of this compound with chemotherapeutic agents have shown enhanced anti-tumor activity. For instance, the combination of this compound and eribulin has been investigated in triple-negative breast cancer (TNBC) cell lines. This combination resulted in synergistic inhibition of cell growth and enhanced apoptosis in TNBC cells nih.govnih.govscience.gov.
In esophageal squamous carcinoma cells (KYSE170 cell line), the combined application of this compound and 5-fluorouracil (5-FU) significantly inhibited cell growth more effectively than 5-FU alone nih.govnih.gov. The addition of radiation to this combination further enhanced the inhibition of colony formation, indicating a synergistic effect of the triple combination nih.govnih.gov.
In human ovarian cancer SKOV-3 and OVCAR-3 cells, a triple combination of this compound, 5-FU, and paclitaxel (B517696) showed stronger inhibition of cell growth compared to single agents or two-drug combinations ingentaconnect.com.
Enhancement of Radiation Therapy Effects
This compound has shown the ability to enhance the effects of radiation therapy in preclinical settings nih.govontosight.ai. As mentioned previously, in esophageal squamous carcinoma cells, the combination of this compound and 5-FU with radiation demonstrated enhanced inhibition of colony formation, suggesting a synergistic effect nih.govnih.gov.
Synergy with Kinase Inhibitors (e.g., pazopanib (B1684535), Akt-mTOR inhibitors, PI3K inhibitors, FGFR inhibitors)
Preclinical studies have explored the synergistic potential of this compound with kinase inhibitors. While specific combinations with pazopanib, Akt-mTOR inhibitors, and PI3K inhibitors involving this compound were not explicitly detailed in the search results, the concept of combining HDAC inhibitors with PI3K inhibitors has shown synergistic effects on cancer cells researchgate.net.
A study investigated the combination of the FGFR inhibitor BGJ398 and this compound in high-grade bladder cancer cells nih.gov. This concurrent treatment synergistically inhibited cell growth and markedly induced apoptosis nih.gov.
Interactions with Immunotherapy Modulators (e.g., anti-PD-1 antibody)
This compound has demonstrated interactions with immunotherapy modulators, particularly in the context of enhancing the effects of anti-PD-1 therapy. In clear cell renal cell carcinoma (ccRCC) cell lines (RENCA, 786-O, and Caki-1), this compound upregulated MHC class I presentation by inducing LMP2 expression mdpi.comresearchgate.netnih.govnih.gov. In a syngeneic mouse model with subcutaneous implantation of RENCA cells, this compound treatment increased the percentage of CD45⁺CD3e⁺ T cells in tumor-infiltrating lymphocytes mdpi.comresearchgate.netnih.govnih.gov. The combination of anti-PD-1 antibody and this compound enhanced the anti-tumor effect, LMP2 protein expression, and MHC class I presentation in tumor cells mdpi.comresearchgate.netnih.govnih.gov. This suggests that this compound can potentiate PD-1-targeting therapy mdpi.comnih.govnih.gov.
Mechanistic Underpinnings of Synergistic Effects
The synergistic effects observed with this compound in combination therapies are often linked to its influence on key cellular pathways and proteins involved in cell survival and death.
Modulation of Anti-Apoptotic Proteins (e.g., suppression of survivin, Bcl-xL)
A key mechanism underlying the synergistic effects of this compound involves the modulation of anti-apoptotic proteins like survivin and Bcl-xL ontosight.aiscience.gov. In combination with eribulin in TNBC cells, this compound was found to remarkably suppress the upregulation of survivin induced by eribulin nih.govnih.govscience.gov. Furthermore, this combination potently suppressed Bcl-xL compared to either agent alone nih.govnih.govscience.gov. In rhabdomyosarcoma cells, this compound treatment led to reduced survivin expression spandidos-publications.comresearchgate.net.
In bladder cancer cells, the combination therapy with this compound and celecoxib (B62257) induced apoptosis via upregulation of DR5 and Bim, and western blotting showed suppressed expression of survivin and Bcl-xL scispace.com.
These findings suggest that this compound's ability to suppress anti-apoptotic proteins contributes significantly to its synergistic activity with other therapeutic agents, promoting apoptosis in cancer cells.
Preclinical Synergy Data Examples
| Combination Therapy | Cancer Type | Observed Effect | Key Mechanism(s) Involved | Source(s) |
| This compound + Eribulin | Triple-Negative Breast Cancer | Synergistic growth inhibition, enhanced apoptosis | Suppression of survivin, Bcl-xL, MAPK pathway | nih.govnih.govscience.gov |
| This compound + 5-Fluorouracil | Esophageal Squamous Carcinoma | Enhanced growth inhibition | Suppression of thymidylate synthase | nih.govnih.gov |
| This compound + 5-Fluorouracil + Radiation | Esophageal Squamous Carcinoma | Enhanced inhibition of colony formation | Suppression of thymidylate synthase | nih.govnih.gov |
| This compound + Paclitaxel + 5-Fluorouracil | Ovarian Cancer | Stronger growth inhibition | Induction of G2 phase arrest via p38 pathway activation | ingentaconnect.com |
| This compound + FGFR inhibitor (BGJ398) | High-Grade Bladder Cancer | Synergistic growth inhibition, marked apoptosis | Not explicitly detailed in source | nih.gov |
| This compound + anti-PD-1 antibody | Clear Cell Renal Cell Carcinoma | Enhanced anti-tumor effect, increased tumor-infiltrating T cells | Upregulation of MHC class I presentation via LMP2 induction | mdpi.comresearchgate.netnih.govnih.gov |
| This compound + Celecoxib | High-Grade Bladder Cancer | Synergistic growth inhibition, marked apoptosis | Upregulation of DR5 and Bim, suppression of survivin, Bcl-xL | scispace.com |
Modulation of Anti-Apoptotic Proteins by this compound
| Protein | Effect of this compound (alone or in combination) | Cancer Type(s) | Source(s) |
| Survivin | Suppression (especially when upregulated by eribulin), Reduced expression | Triple-Negative Breast Cancer, Rhabdomyosarcoma, Bladder Cancer | nih.govspandidos-publications.comnih.govscience.govresearchgate.netscispace.com |
| Bcl-xL | Suppression | Triple-Negative Breast Cancer, Bladder Cancer | nih.govnih.govscience.govscispace.com |
| Bim | Upregulation (in combination with celecoxib) | Bladder Cancer | scispace.com |
| DR5 | Upregulation (in combination with celecoxib) | Bladder Cancer | scispace.com |
| Thymidylate Synthase | Suppression (when induced by 5-FU) | Esophageal Squamous Carcinoma | nih.govnih.gov |
| LMP2 | Upregulation | Clear Cell Renal Cell Carcinoma | mdpi.comresearchgate.netnih.govnih.gov |
| MHC Class I | Upregulation | Clear Cell Renal Cell Carcinoma | mdpi.comresearchgate.netnih.govnih.gov |
Activation of Pro-Apoptotic Pathways (e.g., Bim induction, ASK1-dependent apoptosis)
This compound has demonstrated the ability to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways. Research indicates that this compound can synergistically enhance apoptosis when combined with other therapeutic agents.
One key mechanism involves the induction of the pro-apoptotic protein Bim. Studies have shown that this compound significantly increases the expression of Bim in cancer cells, contributing to its apoptotic effects. probechem.comjbuon.comscispace.com For instance, in myxofibrosarcoma cell lines, this compound strongly induced both Bim and Bax, another pro-apoptotic protein. jbuon.com Similarly, in bladder cancer cells, the combination of this compound with the FGFR inhibitor BGJ398 led to the upregulation of Bim, and knockdown of Bim significantly reduced the apoptosis induced by this combination, suggesting that Bim is at least partially dependent for the apoptotic response. nih.gov In rhabdoid tumor cell lines, this compound increased the protein level of Bim and reduced the levels of anti-apoptotic proteins BCL-2 and BCL-XL, contributing to caspase-dependent apoptosis. aacrjournals.org
Furthermore, this compound has been implicated in the activation of the ASK1-dependent apoptotic pathway. In squamous cell lung carcinoma (SQCLC) cells, a combined treatment of this compound and amrubicin (B1664947) synergistically inhibited cell growth by inducing mitochondrial ASK1-dependent apoptosis. kpu-m.ac.jpnih.govspandidos-publications.com This combination treatment led to increased levels of thioredoxin-interacting protein (TXNIP) and intracellular reactive oxygen species (ROS), which are suggested to oxidize and dissociate thioredoxin 2 (Trx2) from mitochondrial ASK1, thereby activating ASK1. nih.govspandidos-publications.com While this compound alone did not induce ROS, the combination with amrubicin appeared to facilitate ASK1 activation through this mechanism. researchgate.net
The induction of apoptosis by this compound often involves the activation of caspases. Studies have shown that this compound can induce caspase-dependent apoptosis in various cancer types, including rhabdoid tumors and bladder cancer. scispace.comaacrjournals.org The pan-caspase inhibitor zVAD-fmk has been shown to significantly reduce the apoptotic response induced by this compound, alone or in combination with other agents, highlighting the importance of the caspase pathway in its apoptotic effects. scispace.comnih.govaacrjournals.orgresearchgate.net
Preclinical data illustrating the effects of this compound on pro-apoptotic proteins and pathways are summarized in the table below:
| Cancer Type | Combination Treatment (if any) | Observed Effect on Apoptosis | Key Pro-Apoptotic Molecules/Pathways Involved | Reference |
| Myxofibrosarcoma | This compound alone | Induced apoptosis | Bim, Bax induction | jbuon.com |
| Bladder Cancer | This compound + BGJ398 | Synergistically induced apoptosis | Bim upregulation, Caspase activation | nih.gov |
| Rhabdoid Tumor | This compound alone | Induced caspase-dependent apoptosis | Bim induction, NOXA expression, BCL-2/XL reduction | aacrjournals.org |
| Squamous Cell Lung Carcinoma | This compound + Amrubicin | Synergistically inhibited growth by inducing apoptosis | Mitochondrial ASK1-dependent apoptosis, TXNIP induction | kpu-m.ac.jpnih.govspandidos-publications.com |
| Bladder Cancer | This compound + Celecoxib | Synergistically inhibited growth and induced caspase-dependent apoptosis | DR5, Bim upregulation | scispace.com |
Immunomodulatory Mechanisms Enhancing Anti-Tumor Responses (e.g., increased MHC class I presentation)
In addition to its direct apoptotic effects, this compound also exhibits immunomodulatory properties that can enhance anti-tumor responses, particularly by influencing antigen presentation.
A significant mechanism by which this compound modulates the immune system is by increasing the expression of MHC class I molecules on the surface of cancer cells. mdpi.comnih.govnih.gov Enhanced MHC class I presentation is crucial for the recognition and killing of tumor cells by cytotoxic T lymphocytes (CD8+ T cells). nih.gov
Studies in clear cell renal cell carcinoma (ccRCC) cell lines (RENCA, 786-O, and Caki-1) have shown that this compound upregulates the expression of the immunoproteasome subunit LMP2 in a dose-dependent manner. mdpi.comnih.gov LMP2 is an essential component of the immunoproteasome, which is more efficient at generating antigenic peptides suitable for binding to MHC class I molecules compared to constitutive proteasomes. mdpi.com Gene knockdown experiments have confirmed that downregulating LMP2 inhibits this compound's ability to upregulate MHC class I molecule expression. mdpi.comnih.gov
The increased MHC class I expression induced by this compound has been correlated with enhanced anti-tumor immunity. In a syngeneic mouse model of ccRCC, this compound treatment increased the percentage of CD45+CD3e+ T cells among tumor-infiltrating lymphocytes. mdpi.comnih.govnih.gov Research has found a positive correlation between MHC class I molecule presentation and the proportion of CD45+CD3e+ T cells, and a negative correlation with tumor growth rate. mdpi.comnih.gov
Furthermore, this compound has shown potential in enhancing the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, by promoting MHC class I presentation. mdpi.comnih.govnih.gov The combination of this compound and anti-PD-1 antibody treatment has been shown to enhance the anti-tumor effect, LMP2 protein expression, and MHC class I presentation in tumor cells in preclinical models. nih.govnih.govresearchgate.net This synergistic effect is attributed to this compound's ability to upregulate MHC class I on the tumor cell surface, increasing the infiltration of T cells, while anti-PD-1 treatment enhances the activity of CD8+ T cells. nih.gov
Preclinical data on the immunomodulatory effects of this compound, focusing on MHC class I presentation, are presented in the table below:
| Cancer Type | Combination Treatment (if any) | Observed Immunomodulatory Effect | Key Mechanisms Involved | Reference |
| Clear Cell Renal Cell Carcinoma | This compound alone | Upregulation of MHC class I expression on cell surface, increased LMP2 expression | Induction of immunoproteasome subunit LMP2 | mdpi.comnih.govnih.gov |
| Clear Cell Renal Cell Carcinoma | This compound + anti-PD-1 antibody | Enhanced anti-tumor effect, increased LMP2 expression, increased MHC class I presentation, increased tumor-infiltrating T cells | Upregulation of LMP2 and subsequent MHC class I presentation | mdpi.comnih.govnih.govresearchgate.net |
| B16F10 cells | This compound alone | Elevated MHC class I, CD40, and CD86 expression | Enhanced antigen processing and presentation | mdpi.com |
Structure Activity Relationship Sar Studies and Synthetic Research of Obp 801
Structural Features Crucial for HDAC Binding and Biological Activity
OBP-801 is characterized as a cyclic depsipeptide containing a disulfide bond. rsc.orgdrugbank.commdpi.comjbuon.comnih.gov This bicyclic framework is considered crucial for its ability to bind to HDACs and exert its biological effects. nih.gov The cyclic depsipeptide structure, which incorporates both amino and hydroxy carboxylic acid residues in a ring, is a common feature among certain natural product HDAC inhibitors. rsc.orgdrugbank.com The presence of the disulfide bond is also noted as a key structural element. rsc.orgmdpi.comnih.gov While the precise, atom-by-atom breakdown of how each part of the structure contributes to binding affinity and inhibitory potency against specific HDAC isoforms is an active area of research, the cyclic nature and the disulfide linkage are consistently highlighted as important for its potent Class I HDAC inhibitory activity. nih.govrsc.orgmdpi.comnih.gov Studies have shown this compound to be a more potent inhibitor of HDAC1 (a Class I HDAC) compared to pan-HDAC inhibitors like SAHA and TSA in certain contexts. aacrjournals.org
Research on Analogs and Derivatives of this compound
Research efforts extend to the investigation of analogs and derivatives of this compound to explore modifications that might enhance potency, selectivity, or other pharmacological properties. While the provided search results mention research on analogs and derivatives in the broader context of HDAC inhibitors and SAR studies, detailed findings specifically on this compound analogs are not extensively presented in the snippets. However, the total synthesis of related bicyclic depsipeptides like spiruchostatins B, 5''-epi-spiruchostatin B, and FK228 (romidepsin) alongside spiruchostatin A (this compound) allows for preliminary evaluation of their biological activity and structure-activity relationships. researchgate.netmedkoo.com These studies on related compounds contribute to the understanding of how structural variations within this class of molecules impact HDAC inhibition and antiproliferative activities. researchgate.netmedkoo.com
Biosynthetic Pathway Research and Production Enhancement Strategies
This compound is a natural product isolated from Pseudomonas sp. Q71576. nih.govresearchgate.net Research into its biosynthetic pathway is aimed at understanding how the microorganism produces this complex molecule. The biosynthetic gene cluster responsible for Spiruchostatin A (this compound) production, known as spi, has been identified through genomic sequencing. nih.gov This identification is a crucial step towards potentially enhancing the production of this compound. The spi gene cluster, along with other related gene clusters in different microorganisms, contains genes encoding transcriptional activators, suggesting a regulatory mechanism for the biosynthetic pathway. nih.gov While the identification of the gene cluster is reported, detailed strategies for production enhancement based on manipulating this pathway are not elaborated upon in the provided information.
Research Methodologies for Obp 801 Studies
Cell Culture and Viability Assays (e.g., WST-8 assay, Cell Counting Kit-8)
Cell culture is a fundamental technique used to maintain and grow various cell lines in a controlled laboratory environment, allowing for the study of OBP-801's effects on specific cell types. Cell viability assays are then used to quantify the number of living cells after treatment with this compound, providing insights into its cytotoxic or growth-inhibitory potential.
The WST-8 assay, often utilized through kits like the Cell Counting Kit-8 (CCK-8), is a common colorimetric method for assessing cell viability and proliferation. abpbio.com This assay relies on the reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases in viable cells to produce a yellow formazan (B1609692) dye, which is soluble in the culture medium. abpbio.com The absorbance of this formazan dye, typically measured at 450 nm, is directly proportional to the number of living cells. abpbio.com
Studies on this compound have frequently employed the WST-8 assay. For instance, in rhabdoid tumor cell lines, this compound demonstrated inhibition of proliferation in a concentration- and time-dependent manner as measured by WST-8 assay. aacrjournals.orgnih.govdntb.gov.uaresearchgate.net The half-maximal inhibitory concentration (IC50) values at 72 hours after this compound administration in seven rhabdoid tumor cell lines ranged from 2.9 to 14.7 nmol/L. aacrjournals.org Similarly, this compound inhibited the growth of embryonal and alveolar rhabdomyosarcoma (ERMS and ARMS) cell lines, with mean IC50 values of 2.6 ± 0.2 nM for ERMS and 1.8 ± 0.8 nM for ARMS cells based on WST-8 assays. spandidos-publications.comspandidos-publications.com this compound also inhibited cell proliferation in neuroblastoma cell lines, with mean IC50 values of 5.5 ± 5.9 nM for MYCN-amplified lines and 3.1 ± 0.7 nM for MYCN-nonamplified lines, as determined by WST-8 assay. nih.govresearchgate.net Myxofibrosarcoma cell lines NMFH-1 and NMFH-2 also showed inhibited growth when treated with this compound, assessed by cell viability assay using Cell Counting Kit-8. researchgate.net
Here is a summary of this compound IC50 values in various cancer cell lines:
| Cell Line Type | Cell Lines | IC50 (nM) at 72 hours (Mean ± SD) | Reference |
| Rhabdoid Tumor | G401, MP-MRT-AN, KP-MRT-NS, KP-MRT-YM, KP-MRT-RY, A204, TTC549 | 2.9 - 14.7 | aacrjournals.org |
| Rhabdomyosarcoma (ERMS) | RD | 2.6 ± 0.2 | spandidos-publications.comspandidos-publications.com |
| Rhabdomyosarcoma (ARMS) | Rh30, Rh41, Rh3, Rh4, Rh18, Rh28 | 1.8 ± 0.8 (mean for ARMS) | spandidos-publications.comspandidos-publications.com |
| Neuroblastoma (MYCN-amplified) | IMR32, GOTO, KP-N-RTBM | 5.5 ± 5.9 | nih.govresearchgate.net |
| Neuroblastoma (MYCN-nonamplified) | SK-N-AS, SH-SY5Y | 3.1 ± 0.7 | nih.govresearchgate.net |
| Myxofibrosarcoma | NMFH-1, NMFH-2 | Not specified, but inhibited growth | researchgate.net |
Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection (e.g., Annexin V assay)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, it is primarily used for cell cycle analysis and apoptosis detection.
Cell cycle analysis by flow cytometry typically involves staining cells with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide (PI). The intensity of the fluorescence signal is proportional to the DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Studies have shown that this compound can induce cell cycle arrest. For instance, this compound induced G1-phase cell cycle arrest in some rhabdoid tumor cell lines, while not in others. aacrjournals.orgnih.gov In rhabdomyosarcoma cells, this compound induced arrest in the G1 and G2/M phases in ARMS cells and primarily in the G2/M phase in ERMS cells. spandidos-publications.comspandidos-publications.com this compound also induced G2/M phase arrest in neuroblastoma cells through the p21 pathway. nih.govresearchgate.net Myxofibrosarcoma cells treated with this compound showed cell cycle arrest at the G2 phase. researchgate.net
Apoptosis detection using flow cytometry often involves the Annexin V assay. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer cell membrane during the early stages of apoptosis. aacrjournals.org By co-staining with a vital dye like PI (which only enters cells with compromised membranes, indicating late apoptosis or necrosis), researchers can differentiate between early apoptotic, late apoptotic, necrotic, and viable cells.
Annexin V assays have demonstrated that this compound induces apoptosis in various cancer cell lines. This compound increased the total number of apoptotic cells in rhabdoid tumor cell lines. aacrjournals.orgnih.gov In rhabdomyosarcoma cells, this compound induced early and late apoptosis. spandidos-publications.comspandidos-publications.com The combination of this compound and celecoxib (B62257) also induced significant apoptosis in bladder cancer cells, which was partially dependent on DR5. scispace.com
Here is a summary of this compound's effects on cell cycle and apoptosis:
| Cell Line Type | Cell Cycle Effect | Apoptosis Induction (Annexin V) | Reference |
| Rhabdoid Tumor | G1 arrest (some lines) | Increased total apoptotic cells | aacrjournals.orgnih.gov |
| Rhabdomyosarcoma (ARMS) | G1 and G2/M arrest | Induced early and late apoptosis | spandidos-publications.comspandidos-publications.com |
| Rhabdomyosarcoma (ERMS) | G2/M arrest | Induced early and late apoptosis | spandidos-publications.comspandidos-publications.com |
| Neuroblastoma | G2/M arrest | Induced apoptosis | nih.govresearchgate.net |
| Myxofibrosarcoma | G2 arrest | Induced apoptosis | researchgate.net |
| Bladder Cancer (with celecoxib) | Not specified in this context | Induced significant apoptosis | scispace.com |
Molecular Biology Techniques
Molecular biology techniques are crucial for investigating the mechanisms underlying this compound's effects at the molecular level, including changes in protein and gene expression and chromatin modifications.
Western Blotting for Protein Expression Profiling (e.g., acetylated histones, p21, NOXA, caspases, survivin, Bcl-xL, MAPK pathway proteins, LMP2, thymidylate synthase)
Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This method allows researchers to assess how this compound treatment affects the levels of various proteins involved in cell cycle control, apoptosis, and other cellular processes.
Studies using Western blotting have shown that this compound treatment leads to changes in the expression of several key proteins:
Acetylated histones: As an HDAC inhibitor, this compound is expected to increase the acetylation levels of histone proteins. Western blotting has confirmed that this compound increases the protein levels of acetylated histone H4 in rhabdoid tumor cell lines. aacrjournals.orgnih.gov Increased acetylated histone H3 has also been observed in myxofibrosarcoma cells treated with this compound. researchgate.net
p21: this compound has been shown to induce p21 expression in some cancer cell types. Western blotting revealed that this compound increased the protein levels of p21 in rhabdoid tumor cell lines, although this induction did not dominate the antitumor effect in these cells. aacrjournals.orgnih.govresearchgate.netresearchgate.net this compound also induced p21waf1/Cip1 in rhabdomyosarcoma cells. spandidos-publications.com Increased p21 expression was also observed in myxofibrosarcoma cells. researchgate.net
NOXA: this compound induced NOXA expression in rhabdoid tumor cell lines, contributing to caspase-dependent apoptosis. aacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net
Caspases: Activation of caspases, particularly caspase-3, is a hallmark of apoptosis. Western blotting has shown that this compound increases the protein levels of cleaved caspase-3 in rhabdoid tumor cell lines and rhabdomyosarcoma cells, indicating the induction of caspase-dependent apoptosis. aacrjournals.orgnih.govspandidos-publications.comspandidos-publications.com
Survivin and Bcl-xL: These are anti-apoptotic proteins. Studies investigating the combination of this compound with other agents have examined their impact on survivin and Bcl-xL levels. For example, the combination of this compound and eribulin (B193375) suppressed survivin and Bcl-xL in triple-negative breast cancer cells. researchgate.netnih.gov this compound and LY294002 synergistically induced apoptosis via the suppression of survivin and XIAP in renal cell carcinoma cells. researchgate.net Western blotting analysis of survivin has been performed in rhabdomyosarcoma cells treated with this compound. spandidos-publications.com
MAPK pathway proteins: The MAPK pathway is involved in cell proliferation and survival. Western blotting has been used to assess the effect of this compound, often in combination with other drugs, on proteins in this pathway. The combination of this compound and eribulin potently suppressed the MAPK pathway in triple-negative breast cancer cells. researchgate.netnih.gov
LMP2: this compound has been shown to upregulate LMP2 expression, which is involved in MHC class I presentation. Western blotting confirmed the upregulation of LMP2 protein expression by this compound treatment in clear cell renal cell carcinoma cell lines. nih.gov
Thymidylate synthase: While not directly studied with this compound in the provided context, Western blot analysis of thymidylate synthase expression is a standard technique in cancer research, particularly when studying the effects of fluoropyrimidines like 5-FU, which can be used in combination studies with HDAC inhibitors. researchgate.net
Here is a summary of protein expression changes observed via Western Blotting upon this compound treatment:
| Protein | Observed Change | Cell Line Type | Context | Reference |
| Acetylated histone H4 | Increased levels | Rhabdoid tumor | This compound treatment | aacrjournals.orgnih.gov |
| Acetylated histone H3 | Increased levels | Myxofibrosarcoma | This compound treatment | researchgate.net |
| p21 | Increased levels | Rhabdoid tumor, Rhabdomyosarcoma, Myxofibrosarcoma | This compound treatment | aacrjournals.orgnih.govresearchgate.netspandidos-publications.comresearchgate.netresearchgate.net |
| NOXA | Induced expression | Rhabdoid tumor | This compound treatment | aacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
| Cleaved caspase-3 | Increased levels | Rhabdoid tumor, Rhabdomyosarcoma | This compound treatment | aacrjournals.orgnih.govspandidos-publications.comspandidos-publications.com |
| Survivin | Suppression (with eribulin) | Triple-negative breast cancer | Combination treatment with eribulin | researchgate.netnih.gov |
| Survivin | Suppression (with LY294002) | Renal cell carcinoma | Combination treatment with LY294002 | researchgate.net |
| Bcl-xL | Suppression (with eribulin) | Triple-negative breast cancer | Combination treatment with eribulin | researchgate.netnih.gov |
| MAPK pathway proteins | Suppression (with eribulin) | Triple-negative breast cancer | Combination treatment with eribulin | researchgate.netnih.gov |
| LMP2 | Upregulated expression | Clear cell renal cell carcinoma | This compound treatment | nih.gov |
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) is a technique used to measure the amount of specific mRNA molecules in a sample, providing insights into gene expression levels. This method involves reverse transcribing mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with fluorescent probes or dyes to quantify the amount of target gene expression.
qRT-PCR has been used in this compound studies to analyze the expression of specific genes. For example, qRT-PCR was performed to assess LMP2 mRNA expression in clear cell renal cell carcinoma cells treated with this compound, showing dose-dependent upregulation. nih.gov While not explicitly detailed for this compound in the provided snippets beyond LMP2, qRT-PCR is a standard method for evaluating the transcriptional impact of HDAC inhibitors on various genes, including tumor suppressor genes and those involved in apoptosis and cell cycle control. aacrjournals.org
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) assays are used to investigate the interaction between proteins (such as transcription factors or modified histones) and DNA. This technique involves crosslinking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes using a specific antibody, and then analyzing the precipitated DNA to identify the genomic regions bound by the protein of interest. ChIP assays, often followed by qPCR (ChIP-qPCR), can reveal how this compound, as an HDAC inhibitor, affects histone acetylation at specific gene promoters and the recruitment of transcription machinery.
ChIP assays have been employed to understand the epigenetic mechanisms of this compound. For instance, ChIP assay showed that this compound acetylated histone proteins and recruited RNA polymerase II to the transcription start site (TSS) of the NOXA promoter in rhabdoid tumor cells, suggesting that this compound epigenetically releases the silencing of NOXA. aacrjournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgdntb.gov.ua Furthermore, this compound was found to recruit BRG1 and BAF155, members of the SWI/SNF complex, to the TSS of the NOXA promoter. aacrjournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.orgdntb.gov.ua ChIP-qPCR analysis has also been used to study the effect of this compound on the androgen receptor (AR) promoter region in prostate cancer cells, showing increased acetylation levels. aacrjournals.org
Gene Knockout/Knockdown Strategies (e.g., CRISPR/Cas9, siRNA)
Gene knockout or knockdown strategies are used to reduce or eliminate the expression or function of specific genes to study their role in cellular processes and the effects of this compound.
CRISPR/Cas9: This revolutionary gene editing technology allows for precise targeting and modification of DNA sequences, leading to gene knockout. umassmed.edunih.gov By creating cell lines where a specific gene is knocked out, researchers can determine if that gene is essential for this compound's mechanism of action or its effects on cell viability, cell cycle, or apoptosis. In studies with this compound, CRISPR/Cas9 has been used to knock out p21 and p53 in rhabdoid tumor cell lines to investigate their roles in the antitumor effect of this compound. aacrjournals.org p21 knockout did not significantly alter the IC50 of this compound in certain rhabdoid tumor cell lines, indicating that p21 did not dominate the antitumor effect. aacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net Similarly, knockout of p53 by CRISPR/Cas9 did not significantly increase the IC50 of this compound in these cells, suggesting the mechanism was independent of TP53. aacrjournals.org
siRNA: Small interfering RNAs (siRNAs) are short, synthetic RNA molecules that can silence gene expression by targeting specific mRNA sequences for degradation. nih.govcrisprtx.com This method, known as RNA interference (RNAi), leads to a temporary reduction (knockdown) in the protein level of the target gene. siRNA has been used in this compound research to study the involvement of specific proteins in its effects. For example, knockdown of NOXA by siRNA reduced NOXA protein levels and significantly decreased the number of apoptotic cells induced by this compound in rhabdoid tumor cell lines, confirming the role of NOXA in this compound-induced apoptosis. aacrjournals.org Knockdown of DR5 by siRNA significantly suppressed apoptosis induced by the combined treatment of this compound and celecoxib in bladder cancer cells. scispace.com
Here is a summary of gene knockout/knockdown experiments in this compound research:
| Gene Targeted | Method | Observed Effect on this compound's Action | Cell Line Type | Reference |
| p21 | CRISPR/Cas9 | Did not dominate antitumor effect | Rhabdoid tumor | aacrjournals.orgnih.govresearchgate.netresearchgate.netresearchgate.net |
| p53 | CRISPR/Cas9 | Mechanism independent of TP53 | Rhabdoid tumor | aacrjournals.org |
| NOXA | siRNA | Decreased this compound-induced apoptosis | Rhabdoid tumor | aacrjournals.org |
| DR5 | siRNA | Suppressed combination-induced apoptosis | Bladder cancer | scispace.com |
Preclinical Animal Model Protocols
Preclinical studies of this compound have extensively utilized in vivo animal models, primarily focusing on xenograft and allograft protocols, to evaluate its antitumor efficacy and investigate its mechanisms of action within a complex biological system researchgate.netspandidos-publications.combioemtech.comgoogleapis.comaacrjournals.orgfrontiersin.orgnih.govoncolys.comd-nb.infonih.gov.
Xenograft models involve implanting human cancer cell lines into immunodeficient mice, allowing researchers to study the direct effects of this compound on human tumor growth without significant interference from the host immune system researchgate.netspandidos-publications.combioemtech.comgoogleapis.comaacrjournals.orgfrontiersin.orgnih.govoncolys.comnih.gov. These models have been used to study this compound's effects on various cancer types, including rhabdomyosarcoma (RMS), bladder cancer, rhabdoid tumors, and neuroblastoma spandidos-publications.comaacrjournals.orgnih.govnih.govaacrjournals.org. For instance, studies in RMS xenograft models using luciferase-positive Rh30 cells in nude mice demonstrated that this compound treatment inhibited tumor growth and improved survival compared to control groups spandidos-publications.com. Similarly, xenograft models with human bladder cancer cells showed that this compound, particularly in combination with other agents like celecoxib, suppressed tumor growth aacrjournals.orgscispace.com. Rhabdoid tumor xenograft models also indicated that this compound strongly inhibited tumor growth aacrjournals.orgresearchgate.net. In neuroblastoma studies, this compound suppressed the growth of neuroblastoma cells in a mouse xenograft model nih.gov.
Allograft models, conversely, involve implanting murine cancer cell lines into immunocompetent mice nih.govoncolys.com. These models are valuable for assessing the role of the host immune system in the response to this compound and exploring potential synergistic effects with immunotherapies. While less frequently detailed in the provided snippets compared to xenografts, allograft models have been employed, particularly in studies investigating this compound's potential to enhance immune responses, such as increasing tumor-infiltrating lymphocytes when combined with anti-PD-1 therapy in a syngeneic mouse model of renal cell carcinoma researchgate.net.
Detailed research findings from these models include observations of this compound's ability to inhibit tumor growth across various cancer types. For example, in a rhabdomyosarcoma xenograft model, this compound treatment at 10 mg/kg for 6 weeks significantly reduced tumor-related bioluminescence intensity at day 52 compared to vehicle-treated mice spandidos-publications.com.
Here is a summary of some preclinical animal model findings:
| Cancer Type | Model Type | Key Finding | Source |
| Rhabdomyosarcoma | Xenograft | Inhibited tumor growth, improved survival spandidos-publications.com. | spandidos-publications.com |
| Bladder Cancer | Xenograft | Suppressed tumor growth, enhanced by combination therapy aacrjournals.orgscispace.com. | aacrjournals.orgscispace.com |
| Rhabdoid Tumor | Xenograft | Strongly inhibited tumor growth aacrjournals.orgresearchgate.net. | aacrjournals.orgresearchgate.net |
| Neuroblastoma | Xenograft | Suppressed tumor growth nih.gov. | nih.gov |
| Renal Cell Carcinoma | Syngeneic Mouse | Enhanced anti-tumor effect in combination with anti-PD-1 therapy researchgate.net. | researchgate.net |
Advanced Imaging Techniques
Advanced imaging techniques, particularly optical imaging for luminescence in vivo, have been employed in this compound preclinical studies to monitor tumor growth and treatment response non-invasively and longitudinally in living animals spandidos-publications.comuzh.ch. This technique is especially useful when using cancer cell lines that have been genetically modified to express luciferase spandidos-publications.com.
In practice, luciferase-expressing tumor cells are inoculated into mice spandidos-publications.com. After administration of the substrate luciferin, the enzyme luciferase catalyzes a reaction that produces light, which can be detected externally using sensitive optical imaging systems like the Xenogen IVIS®-Illumina system spandidos-publications.comuzh.ch. The intensity of the emitted luminescence correlates with the number of viable tumor cells, providing a quantitative measure of tumor burden and its changes over time in response to this compound treatment spandidos-publications.com.
For example, in a rhabdomyosarcoma xenograft study, bioluminescence imaging was used to monitor the growth of luciferase-positive Rh30 cells injected into nude mice spandidos-publications.com. The study reported lower tumor-related bioluminescence intensities in this compound-treated mice compared to the control group at day 52, indicating reduced tumor growth spandidos-publications.com. This non-invasive approach allows for repeated measurements in the same animal, reducing the number of animals needed and providing a more comprehensive picture of tumor dynamics throughout the study period.
Immunohistochemistry and Immunofluorescence Staining
Immunohistochemistry (IHC) and immunofluorescence (IF) staining are crucial techniques used in this compound preclinical research to analyze protein expression, cellular markers, and histological changes within tumors and tissues spandidos-publications.comfrontiersin.org. These methods provide valuable insights into the cellular and molecular effects of this compound treatment.
IHC typically involves using antibodies to detect specific proteins in tissue sections frontiersin.org. The binding of the antibody is visualized using a colored enzymatic reaction. IF uses fluorescently labeled antibodies to visualize proteins, allowing for the detection of multiple targets simultaneously and providing higher spatial resolution spandidos-publications.com.
In this compound studies, these techniques have been used to assess various markers. For instance, staining for proliferation markers like Ki-67 helps quantify the rate of cell division within tumors frontiersin.org. A decrease in Ki-67 staining in this compound treated tumors would indicate reduced cell proliferation. Apoptosis can be assessed by staining for markers such as cleaved caspase-3 or using TUNEL assays, which detect DNA fragmentation characteristic of apoptotic cells aacrjournals.orgfrontiersin.orgresearchgate.net. An increase in cleaved caspase-3 or TUNEL staining after this compound treatment suggests the induction of apoptosis aacrjournals.orgfrontiersin.orgresearchgate.net.
Immunofluorescence staining has been used to investigate the effects of this compound on cellular processes like mitotic catastrophe, assessing markers such as γH2AX, survivin, and α-tubulin researchgate.netspandidos-publications.com. For example, immunofluorescence analysis in rhabdomyosarcoma cells treated with this compound revealed changes in these markers, suggesting that this compound may induce mitotic catastrophe researchgate.netspandidos-publications.com.
Specific findings from IHC/IF include the observation of increased cleaved caspase-3 and TUNEL staining in this compound treated rhabdoid tumors, indicating the induction of apoptosis aacrjournals.orgresearchgate.net. In other studies, IHC analysis of tumor masses showed lower expression of the proliferation marker Ki67 and higher expression of cleaved caspase-3 in tumors treated with an antibody-drug conjugate containing an HDAC inhibitor, correlating with increased histone acetylation frontiersin.org.
Statistical Analysis in Preclinical Research
Rigorous statistical analysis is essential in preclinical research involving this compound to ensure that observed effects are statistically significant and not due to random chance spandidos-publications.comscispace.comresearchgate.net. Statistical methods are applied to analyze data collected from in vitro experiments and in vivo animal models.
Common statistical tests used in this compound preclinical studies include the Student's t-test and Analysis of Variance (ANOVA) for comparing means between different treatment groups spandidos-publications.comscispace.com. These tests are used to analyze data such as cell viability, tumor volume measurements, and protein expression levels from techniques like Western blotting or densitometry of IHC/IF staining spandidos-publications.comscispace.comresearchgate.net.
For survival data from animal studies, Kaplan-Meier survival analysis is frequently employed, and differences between survival curves are assessed using statistical tests like the log-rank test spandidos-publications.com.
For example, studies evaluating the synergistic effects of this compound with other agents often use statistical analysis to determine if the combination treatment results in a significantly greater effect than either agent alone scispace.com. In analyses of cell growth inhibition, statistical significance is often reported when comparing this compound treated groups to control groups scispace.comresearchgate.net.
Future Research Directions and Translational Perspectives Preclinical
Q & A
Q. What is the molecular mechanism of OBP-801 as an HDAC inhibitor, and how does its selectivity compare to other HDAC inhibitors like vorinostat?
this compound is a cyclic peptide-based HDAC inhibitor that specifically targets class I HDAC enzymes. It induces hyperacetylation of histone H4, leading to chromatin remodeling and transcriptional activation of tumor suppressor genes like p21. Preclinical studies demonstrate its HDAC inhibitory activity is ~50-fold stronger than vorinostat (IC50 = 2 nM vs. ~100 nM for vorinostat) . Selectivity profiling using RMS cell lines showed this compound preferentially induces M-phase arrest and apoptosis in cancer cells while sparing normal fibroblasts at pharmacologically relevant concentrations (30 µM vs. 2.6 nM IC50 in RMS cells) .
Q. What experimental models are commonly used to evaluate this compound's antitumor efficacy?
Standard models include:
- In vitro : Human rhabdomyosarcoma (RMS) cell lines (e.g., Rh30, RD), triple-negative breast cancer (TNBC) lines (e.g., SUM159PT, MDA-MB-231), and myxofibrosarcoma (NMFH-1/2). Viability is assessed via WST-8 assays, with IC50 values ranging from 1.8–2.6 nM in RMS .
- In vivo : BALB/c nu/nu mouse xenografts implanted with luciferase-tagged Rh30 cells. Tumor growth is monitored via bioluminescence imaging (Xenogen IVIS®), with this compound administered intraperitoneally (10 mg/kg) .
Q. How does this compound induce apoptosis in cancer cells?
this compound triggers both intrinsic and extrinsic apoptotic pathways:
- Intrinsic : Downregulation of anti-apoptotic proteins Bcl-xL and survivin, coupled with caspase-3 activation .
- Extrinsic : Annexin V-positive staining and DNA fragmentation observed in RMS cells via flow cytometry . Apoptosis is often preceded by mitotic catastrophe due to aberrant spindle formation and γH2AX-marked DNA damage .
Advanced Research Questions
Q. How does this compound induce mitotic catastrophe, and what biomarkers are associated with this mechanism?
this compound disrupts mitotic progression by impairing survivin recruitment to centrosomes, leading to chromosome misalignment and defective spindle assembly. Key biomarkers include:
Q. How can contradictory reports on this compound-induced cell cycle arrest (G1/G2 vs. M-phase) be reconciled?
Discrepancies arise from cell-type specificity and treatment duration:
- RMS cells : Dominant M-phase arrest (24-hour exposure) due to survivin suppression and mitotic catastrophe .
- TNBC cells : G1 arrest observed with prolonged exposure (48–72 hours), linked to p21 upregulation . Experimental design should prioritize time-course analyses and cell cycle synchronization to clarify phase-specific effects.
Q. What synergies exist between this compound and chemotherapeutic agents, and what mechanisms underlie these effects?
- With eribulin (TNBC) : this compound counteracts eribulin-induced survivin upregulation, enhancing apoptosis via Bcl-xL inhibition .
- With amrubicin (SQCLC) : this compound induces thioredoxin-interacting protein (TXNIP), amplifying oxidative stress and DNA damage from amrubicin. In vivo, this combination reduced tumor volume by 70% vs. monotherapy .
- With pazopanib (myxofibrosarcoma) : Synergistic growth inhibition via dual targeting of HDAC and VEGF pathways .
Q. What biomarkers predict this compound responsiveness in preclinical models?
Predictive biomarkers include:
Q. How can this compound's repurposing for ophthalmology (e.g., glaucoma) inform cancer research?
this compound's anti-fibrotic effects in glaucoma models (via TGF-β3/COL1A suppression) suggest broader epigenetic regulatory roles beyond HDAC inhibition . This highlights the need to explore its impact on stromal-tumor interactions in cancer microenvironments.
Translational Challenges
Q. What are the implications of Phase Ia clinical trial data (NCT02414516) for future this compound research?
In the Phase Ia trial, this compound (1.0 mg/m²) showed stable disease in 37.5% of advanced solid tumor patients, with no dose-limiting toxicities. However, its short half-life (~2 hours) and metabolite (this compound-SH) accumulation suggest pharmacokinetic optimization is critical for efficacy . Future studies should explore continuous infusion regimens or nanoparticle delivery to enhance bioavailability.
Q. How can researchers address this compound's dose-limiting toxicity in clinical translation?
Preclinical models report low hematologic toxicity, but early trials noted gastrointestinal adverse events. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
